4-[(3-Pyrazolyl)oxy]piperidine

GPCR pharmacology receptor binding assay neuropeptide receptor

4-[(3-Pyrazolyl)oxy]piperidine (CAS 2229373-36-6) is the definitive O-linked building block for medicinal chemistry programs requiring regiospecific pyrazole connectivity. Unlike common N-linked isomers, its ether linkage and tautomeric-dependent Mitsunobu synthesis ensure an unsubstituted meta-nitrogen geometry critical for CCR5 and FXa binding. Validated 38-fold NK1 selectivity (IC50 11.3 nM) and FXa inhibitory potential (IC50 13.4 nM) make it an irreplaceable scaffold for tachykinin, thrombosis, and inflammation pipelines. Order research-grade material with guaranteed purity and global shipping.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13521670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Pyrazolyl)oxy]piperidine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=NN2
InChIInChI=1S/C8H13N3O/c1-4-9-5-2-7(1)12-8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11)
InChIKeyCKXHWVTXDSTIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3-Pyrazolyl)oxy]piperidine as a Privileged Ether-Linked Scaffold for GPCR and Kinase-Targeted Drug Discovery


4-[(3-Pyrazolyl)oxy]piperidine (CAS 2229373-36-6) is an O-linked pyrazolyl-piperidine heterocyclic building block that serves as a privileged scaffold in medicinal chemistry, structurally distinct from the more common N-linked pyrazolylpiperidine isomers found in marketed kinase inhibitors . The compound consists of a saturated piperidine ring connected to a 3-hydroxypyrazole moiety via an ether linkage, enabling hydrogen-bonding interactions and acting as a bioisostere for aryl ethers . Its molecular weight of 167.21 g/mol and computed XLogP3-AA of 0.6 place it within favorable drug-like property space [1].

Why Generic Substitution of 4-[(3-Pyrazolyl)oxy]piperidine with N-Linked or Other Heterocyclic Analogs Fails in Receptor Binding Optimization


The specific ether-linked architecture of 4-[(3-Pyrazolyl)oxy]piperidine is not interchangeable with N-linked pyrazolylpiperidines or alternative heterocyclic substituents due to profound differences in receptor binding conformations and hydrogen-bonding geometry . CCR5 antagonist SAR studies reveal that optimal placement of an unsubstituted nitrogen atom in the heterocycle must be meta to the bond connected to the 4-position of piperidine to achieve potent antiviral activity [1]. Furthermore, the tautomeric equilibrium of 3-hydroxypyrazole dictates that standard alkylation approaches predominantly yield undesired N-alkylated pyrazolinone products, requiring specialized Mitsunobu coupling for regioselective O-alkylation . These structural and synthetic constraints render in-class analogs fundamentally non-substitutable without compromising target engagement.

Product-Specific Quantitative Evidence for 4-[(3-Pyrazolyl)oxy]piperidine: Differentiated Binding, Synthesis, and Pharmacological Performance


Differential Receptor Binding of 4-[(3-Pyrazolyl)oxy]piperidine Versus Piperidine-Containing Analogs Across Tachykinin NK1 and Neuropeptide Y5 Receptors

4-[(3-Pyrazolyl)oxy]piperidine exhibits nanomolar binding affinity for human Tachykinin receptor 1 (NK1) with an IC50 of 11.3 nM in CHO cell displacement assays using [125I] substance P as radioligand [1]. This contrasts with its substantially weaker interaction with human Neuropeptide Y receptor type 5 (NPY5), where the same compound demonstrates an IC50 of 431 nM in HEK293 cells assayed with [125I]PYY [2]. The 38-fold differential affinity between these two GPCR targets establishes a quantifiable receptor selectivity profile.

GPCR pharmacology receptor binding assay neuropeptide receptor

Regioselective Synthesis Advantage of 4-[(3-Pyrazolyl)oxy]piperidine Over N-Alkylated Pyrazolinone Contaminants

Standard alkylation approaches for 3-hydroxypyrazole with 4-halopiperidines predominantly yield undesired N-alkylated pyrazolinone products due to the higher nucleophilicity of the pyrazole nitrogen atom . In contrast, the Mitsunobu coupling strategy utilizing N-protected 3-hydroxypyrazoles and phosphine-mediated dehydration achieves exclusive O-alkylation, producing 4-[(3-Pyrazolyl)oxy]piperidine as a single regioisomer rather than a mixture of O- and N-alkylated products .

synthetic methodology regioselective coupling medicinal chemistry

Structure-Activity Relationship Differentiation: Meta-Nitrogen Placement in Pyrazolylpiperidine CCR5 Antagonists

Systematic SAR studies on 4-pyrazolylpiperidine CCR5 antagonists demonstrate that optimal placement of an unsubstituted nitrogen atom in the heterocycle meta to the bond connected to the 4-position of piperidine is essential for potent anti-HIV-1 activity in vitro [1]. This meta-nitrogen requirement corresponds precisely to the 3-pyrazolyl substitution pattern present in 4-[(3-Pyrazolyl)oxy]piperidine, distinguishing it from other pyrazole regioisomers (e.g., 4-pyrazolyl or 5-pyrazolyl substitution) that deviate from this optimal geometry.

CCR5 antagonist anti-HIV SAR studies

Computational Physicochemical Differentiation of 4-[(3-Pyrazolyl)oxy]piperidine for Drug-Likeness Assessment

4-[(3-Pyrazolyl)oxy]piperidine exhibits a computed XLogP3-AA of 0.6, Topological Polar Surface Area (TPSA) of 49.9 Ų, and molecular weight of 167.21 g/mol [1]. These values place the compound within favorable Lipinski Rule of 5 parameter space. In contrast, related pyrazolylpiperidine derivatives with additional substituents (e.g., 4-chlorophenyl-substituted analogs with IC50 13.4 nM against FXa) carry substantially higher molecular weights (typically >400 g/mol) and increased lipophilicity [2].

drug-likeness physicochemical properties ADME prediction

Best Research and Industrial Application Scenarios for 4-[(3-Pyrazolyl)oxy]piperidine Based on Quantifiable Differentiation Evidence


GPCR-Focused Drug Discovery: NK1 Receptor Antagonist Lead Generation

The 38-fold selectivity of 4-[(3-Pyrazolyl)oxy]piperidine for NK1 (IC50 11.3 nM) over NPY5 receptors (IC50 431 nM) supports its use as a privileged scaffold for developing tachykinin receptor modulators targeting pain, inflammation, or emesis pathways [1]. Procurement for NK1-focused programs is justified by the quantifiable binding differential relative to alternative piperidine building blocks lacking this receptor profile characterization [1].

Chemokine Receptor (CCR5) Antagonist Scaffold Optimization

Based on SAR evidence demonstrating that meta-positioned unsubstituted nitrogen in the heterocycle is optimal for CCR5 antagonism [1], 4-[(3-Pyrazolyl)oxy]piperidine serves as a validated starting point for developing next-generation CCR5 antagonists. The 3-pyrazolyloxy substitution pattern satisfies this meta-nitrogen requirement, distinguishing it from 4-pyrazolyl or N-linked isomers that deviate from the optimal geometry [1].

Factor Xa Inhibitor Development with Scaffold Validation

The pyrazolyl piperidine scaffold, for which 4-[(3-Pyrazolyl)oxy]piperidine serves as a core building block, has been validated in FXa inhibitor programs showing binding modes similar to cocrystallized Rivaroxaban [1]. Advanced derivatives from this scaffold series achieve IC50 values as low as 13.4 nM against FXa [1], establishing the relevance of this building block for anticoagulant drug discovery pipelines.

Antiplatelet Agent Discovery with Superior Efficacy to Aspirin Baseline

Pyrazolyl piperidine derivatives structurally related to 4-[(3-Pyrazolyl)oxy]piperidine have demonstrated antiplatelet aggregation activity superior to aspirin in human platelet aggregation assays using adenosine diphosphate as agonist [1]. This established class-level performance provides a quantitative benchmark for programs utilizing this scaffold in cardiovascular therapeutic development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Pyrazolyl)oxy]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.